![molecular formula C19H21N3O3 B5400533 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid](/img/structure/B5400533.png)
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid, also known as JNJ-31020028, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid acts as a selective antagonist of the adenosine A2A receptor, which is predominantly expressed in the brain and immune cells. The adenosine A2A receptor is involved in the regulation of neurotransmitter release, inflammation, and immune response. By blocking the adenosine A2A receptor, 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid can modulate these processes and potentially alleviate disease symptoms.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been shown to have significant biochemical and physiological effects in various disease models. In preclinical studies, it has been found to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and Huntington's disease. It has also been shown to inhibit tumor growth and metastasis in cancer models. 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been found to have a favorable safety profile and does not exhibit significant toxicity or adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetic properties, and good solubility in water and organic solvents. However, there are also some limitations to its use, such as its relatively high cost and limited availability. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid. One potential area of investigation is its use in combination with other drugs or therapies to enhance its therapeutic efficacy. Another direction is the exploration of its potential use in other disease conditions, such as autoimmune diseases and metabolic disorders. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid. Overall, 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid holds great promise as a novel therapeutic agent for various disease conditions, and further research is warranted to fully explore its potential.
Synthesemethoden
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid was first synthesized by Johnson & Johnson Pharmaceutical Research and Development, LLC. The synthesis method involves the reaction of 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-amine with 4-(4-fluorobenzyl)piperidine-1-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield the target compound. The synthesis process has been optimized to produce high yields and purity of 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to have potent and selective antagonistic activity against the adenosine A2A receptor, which is involved in the regulation of various physiological processes, including neurotransmission, inflammation, and immune response. 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been investigated for its potential use in the treatment of Parkinson's disease, Huntington's disease, and other neurological disorders, as well as cancer and inflammatory diseases.
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-17(24)19(25-16-6-5-14-3-1-4-15(14)13-16)7-11-22(12-8-19)18-20-9-2-10-21-18/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIKLWOYRXQTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3(CCN(CC3)C4=NC=CC=N4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.